6-bromo-3-(5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
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Description
6-bromo-3-(5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H22BrN3O3 and its molecular weight is 552.428. The purity is usually 95%.
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Biological Activity
6-bromo-3-(5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound with a molecular formula of C30H22BrN3O3 and a molecular weight of 552.4 g/mol. This compound belongs to the class of quinoline derivatives, which have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections will explore the biological activity of this compound based on existing literature and research findings.
Structure and Properties
Property | Value |
---|---|
Molecular Formula | C30H22BrN3O3 |
Molecular Weight | 552.4 g/mol |
IUPAC Name | 6-bromo-3-[5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one |
LogP | 4.4577 |
PSA (Polar Surface Area) | 74.91 Ų |
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including compounds similar to this compound, in exhibiting anticancer properties. Research indicates that these compounds can inhibit key oncogenic pathways by targeting proteins such as BRAF(V600E) and EGFR, which are crucial in various cancers .
In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds were tested for their ability to induce apoptosis and showed promising results when combined with standard chemotherapeutics like doxorubicin .
Anti-inflammatory and Antimicrobial Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds within this class have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models . Additionally, the antimicrobial activity of such compounds has been documented against both Gram-positive and Gram-negative bacteria, as well as fungi. This is particularly relevant in the context of rising antibiotic resistance .
Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a series of pyrazole derivatives on breast cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity. The combination of these compounds with doxorubicin resulted in a synergistic effect, suggesting their potential as adjunct therapies in cancer treatment .
Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory mechanisms of pyrazole derivatives, revealing that these compounds could effectively reduce inflammation markers in vitro. The study emphasized the importance of certain functional groups in enhancing bioactivity against inflammatory pathways .
Properties
CAS No. |
202821-44-1 |
---|---|
Molecular Formula |
C30H22BrN3O3 |
Molecular Weight |
552.428 |
IUPAC Name |
6-bromo-3-[3-(furan-2-yl)-2-(4-methylbenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H22BrN3O3/c1-18-9-11-20(12-10-18)30(36)34-25(26-8-5-15-37-26)17-24(33-34)28-27(19-6-3-2-4-7-19)22-16-21(31)13-14-23(22)32-29(28)35/h2-16,25H,17H2,1H3,(H,32,35) |
InChI Key |
QRKBNEFHFWTVGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CO6 |
solubility |
not available |
Origin of Product |
United States |
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